molecular formula C7H8N2O2 B1384273 N',4-dihydroxybenzenecarboximidamide CAS No. 49787-00-0

N',4-dihydroxybenzenecarboximidamide

Cat. No. B1384273
CAS RN: 49787-00-0
M. Wt: 152.15 g/mol
InChI Key: YJFXWNSNMVKGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N’,4-dihydroxybenzenecarboximidamide involves heating the compound WX028-2 with acetic anhydride at 120°C for 10 hours . Another method involves the reaction of 4-cyanophenol with hydroxylamine hydrochloride and sodium carbonate in ethanol at 80°C for 6 hours .

Scientific Research Applications

Environmental Applications

N',4-dihydroxybenzenecarboximidamide derivatives have applications in environmental science, particularly in water treatment. For instance, a study by Zhang et al. (2019) on N-[4-morpholinecarboximidamidoyl]carboximidamidoylmethylated polyphenylene sulfide (MCMPPS) highlights its utility in removing heavy metal ions from water. MCMPPS demonstrated remarkable chemical stability under various conditions and showed efficient adsorption capacities for various heavy metal ions, suggesting its potential application in water purification processes (Zhang, Sheng, Su, & Xu, 2019).

Biosensing and Bioelectronics

In biosensing, this compound derivatives have been employed in the development of sensitive biosensors. Karimi-Maleh et al. (2014) developed a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This study demonstrated the potential of these derivatives in creating high-sensitive biosensors for detecting specific biomolecules (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Antibacterial Agents

In the field of pharmacology, research by Abbasi et al. (2016) explored the antibacterial potential of some N-substituted sulfonamides bearing a benzodioxane moiety, synthesized using this compound derivatives. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting their significance in developing new antibacterial agents (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).

Material Science

In material science, derivatives of this compound have been used to develop advanced materials with unique properties. For instance, Liaw et al. (1996) synthesized polyimides using a novel diamine, demonstrating their application in creating materials with high tensile strength and thermal stability. This research underlines the versatility of this compound derivatives in synthesizing high-performance polymers for various industrial applications (Liaw & Liaw, 1996).

Chemical Synthesis

In chemical synthesis, derivatives of this compound are employed in synthesizing various organic compounds. Yue (2009) discussed the synthesis of 1-n-pentyl-3,5-dihydroxybenzene, highlighting its importance in synthesizing cannabinoids for various medical applications. This demonstrates the role of this compound derivatives in facilitating the synthesis of complex organic compounds with significant medical applications (Yue, 2009).

Biochemical Analysis

Biochemical Properties

N’,4-Dihydroxybenzenecarboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylamine hydrochloride and sodium carbonate, leading to the formation of amidoximes . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

N’,4-Dihydroxybenzenecarboximidamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of compound WX028-3, which involves heating with acetic anhydride . These effects highlight the compound’s potential in regulating cellular activities and its possible use in medical research.

Molecular Mechanism

The molecular mechanism of N’,4-Dihydroxybenzenecarboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with hydroxylamine hydrochloride and sodium carbonate results in the formation of amidoximes, which are essential for its biochemical activity . Understanding these mechanisms is vital for developing targeted therapies and drug design.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’,4-Dihydroxybenzenecarboximidamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the synthesis of compound WX028-3 involves heating for 10 hours, indicating the compound’s stability under specific conditions . These temporal effects are crucial for optimizing experimental protocols and ensuring reliable results.

Dosage Effects in Animal Models

The effects of N’,4-Dihydroxybenzenecarboximidamide vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent. For example, the synthesis of compound WX028-3 requires specific amounts of acetic anhydride and methanol . Understanding these dosage effects is essential for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

N’,4-Dihydroxybenzenecarboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with hydroxylamine hydrochloride and sodium carbonate is a key step in its metabolic pathway . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N’,4-Dihydroxybenzenecarboximidamide within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the compound’s interaction with hydroxylamine hydrochloride and sodium carbonate affects its distribution within the cellular environment . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.

Subcellular Localization

N’,4-Dihydroxybenzenecarboximidamide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function within the cell. For example, the compound’s interaction with hydroxylamine hydrochloride and sodium carbonate may influence its localization within the cellular environment . Understanding these localization mechanisms is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential.

properties

IUPAC Name

N',4-dihydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWNSNMVKGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422344
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49787-00-0
Record name N-hydroxy 4-hydroxybenzamidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',4-dihydroxybenzenecarboximidamide
Reactant of Route 2
N',4-dihydroxybenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N',4-dihydroxybenzenecarboximidamide
Reactant of Route 4
N',4-dihydroxybenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.